molecular formula C7H12N4 B13250656 2-(1-Aminopropan-2-yl)pyrimidin-4-amine

2-(1-Aminopropan-2-yl)pyrimidin-4-amine

Cat. No.: B13250656
M. Wt: 152.20 g/mol
InChI Key: GQXYACKUPDVSLK-UHFFFAOYSA-N
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Description

2-(1-Aminopropan-2-yl)pyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C7H12N4. This compound is part of the pyrimidine family, which is known for its wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminopropan-2-yl)pyrimidin-4-amine typically involves the reaction of propane-1,3-diamine with a suitable pyrimidine derivative under controlled conditions. One common method includes the use of 4-isothiocyanato-4-methylpentan-2-one as a starting material, which reacts with propane-1,3-diamine in a molar ratio of 3:1 to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminopropan-2-yl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine oxides, while reduction can produce reduced amine derivatives.

Scientific Research Applications

2-(1-Aminopropan-2-yl)pyrimidin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Aminopropan-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing its activity. This inhibition can lead to the disruption of cellular signaling pathways, which is particularly useful in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Aminopropan-2-yl)pyrimidin-4-amine is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its ability to inhibit protein kinases makes it particularly valuable in medicinal chemistry and cancer research .

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

2-(1-aminopropan-2-yl)pyrimidin-4-amine

InChI

InChI=1S/C7H12N4/c1-5(4-8)7-10-3-2-6(9)11-7/h2-3,5H,4,8H2,1H3,(H2,9,10,11)

InChI Key

GQXYACKUPDVSLK-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=NC=CC(=N1)N

Origin of Product

United States

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